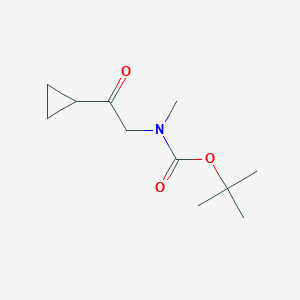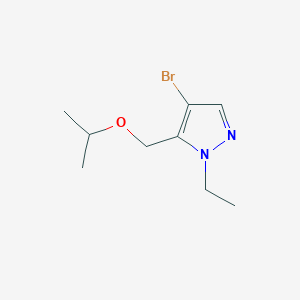
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole family and is known for its unique chemical properties, which make it an ideal candidate for use in many different applications. In
Scientific Research Applications
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole has many potential applications in scientific research. One of the primary applications is in the development of new drugs. This compound has been shown to have significant biological activity, including anti-inflammatory and anti-cancer properties. Additionally, it has been used in the development of new pesticides and herbicides due to its ability to inhibit the growth of certain plant species.
Mechanism Of Action
The mechanism of action of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Biochemical And Physiological Effects
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation in animal models and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have low toxicity, making it a safe compound for use in scientific research.
Advantages And Limitations For Lab Experiments
One of the primary advantages of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole is its high yield synthesis method, which makes it an efficient and cost-effective compound for use in lab experiments. Additionally, it has low toxicity, making it a safe compound for use in animal models. However, one of the limitations is that the mechanism of action is not fully understood, which limits its potential applications.
Future Directions
There are many future directions for the use of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole in scientific research. One potential direction is in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it could be used in the development of new pesticides and herbicides for agricultural applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis method of 4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole involves the reaction of 4-bromo-1-ethyl-5-hydrazinyl-1H-pyrazole with isopropoxymethyl chloride in the presence of a base. The reaction takes place in a solvent, such as dimethyl sulfoxide, and under controlled conditions to ensure the formation of the desired product. The yield of the synthesis method is typically high, making it an efficient and cost-effective process.
properties
IUPAC Name |
4-bromo-1-ethyl-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-12-9(6-13-7(2)3)8(10)5-11-12/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRHVAMCBYLZTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-ethyl-5-(isopropoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2751247.png)
![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2751248.png)
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)
![2-Chloro-N-(6-oxo-5-oxa-7-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2751257.png)
![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)
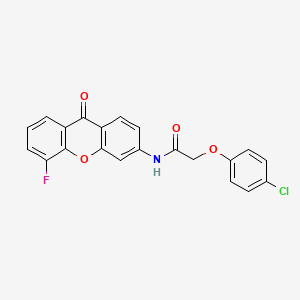
![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)
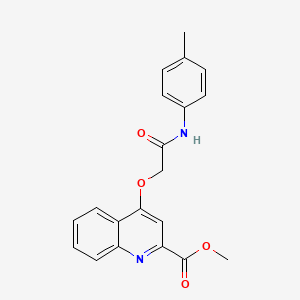
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)
methanone](/img/structure/B2751265.png)
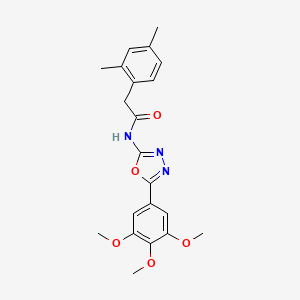
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)
